(ISOQUINOLIN-5-YLOXY)-ACETIC ACID ETHYL ESTER
CAS No.: 130292-81-8
Cat. No.: VC21237649
Molecular Formula: C12H11NO3
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130292-81-8 |
|---|---|
| Molecular Formula | C12H11NO3 |
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | ethyl 2-isoquinolin-5-yloxyacetate |
| Standard InChI | InChI=1S/C13H13NO3/c1-2-16-13(15)9-17-12-5-3-4-10-8-14-7-6-11(10)12/h3-8H,2,9H2,1H3 |
| Standard InChI Key | PZBFHKDYYCMTPK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)COC1=CC=CC2=C1C=CN=C2 |
| Canonical SMILES | CCOC(=O)COC1=CC=CC2=C1C=CN=C2 |
Introduction
(Isoquinolin-5-yloxy)-acetic acid ethyl ester is a chemical compound that has garnered interest in various fields of organic chemistry and pharmaceutical research. Despite the lack of extensive literature specifically on this compound, understanding its structure and potential applications can provide insights into its significance. This article aims to compile available information and provide a comprehensive overview of this compound.
Synthesis and Preparation
The synthesis of (isoquinolin-5-yloxy)-acetic acid ethyl ester typically involves esterification of its parent compound, (isoquinolin-5-yloxy)acetic acid. This process can be achieved using standard esterification techniques, such as reacting the acid with ethanol in the presence of a catalyst like sulfuric acid or using a coupling reagent like dicyclohexylcarbodiimide (DCC) in a solvent like dichloromethane .
Potential Applications
While specific applications of (isoquinolin-5-yloxy)-acetic acid ethyl ester are not well-documented, compounds with similar structures, such as isoquinoline derivatives, have shown promise in medicinal chemistry. For instance, isoquinoline derivatives have been explored as inhibitors for protein kinase C ζ (PKCζ), which is a target for therapeutic interventions in conditions like rheumatoid arthritis .
Research Findings and Future Directions
Given the limited specific research on (isoquinolin-5-yloxy)-acetic acid ethyl ester, future studies could focus on its pharmacological properties, such as its potential as a prodrug or its ability to modulate biological pathways. The compound's structural similarity to other bioactive molecules suggests potential applications in drug discovery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume